

Spectroscopic data (NMR, IR, MS) for 5-Bromoisoquinolin-8-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

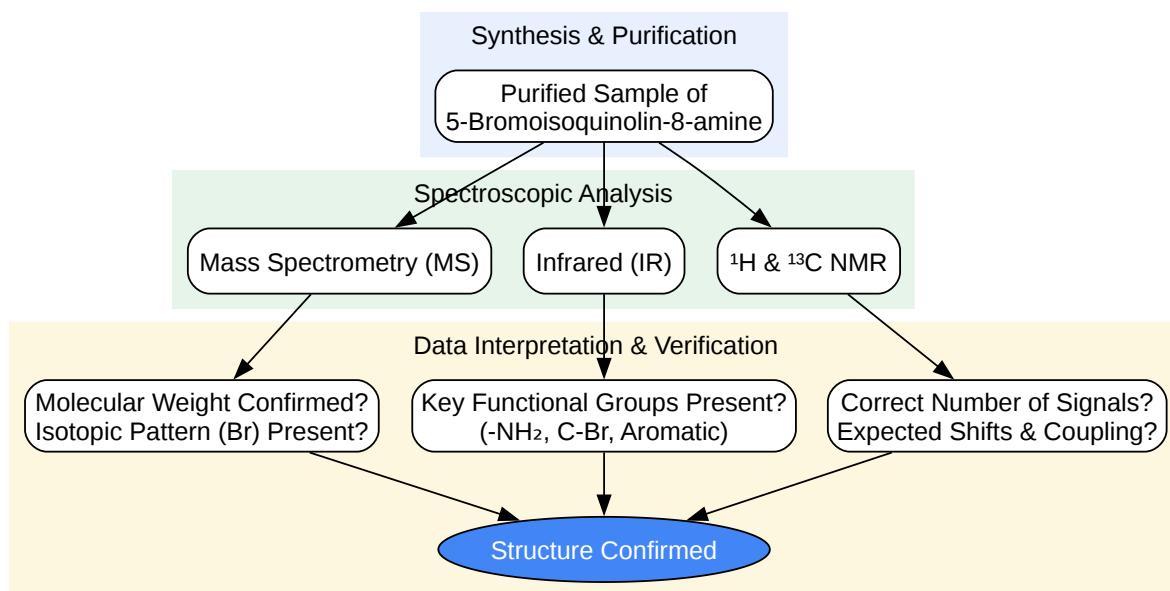
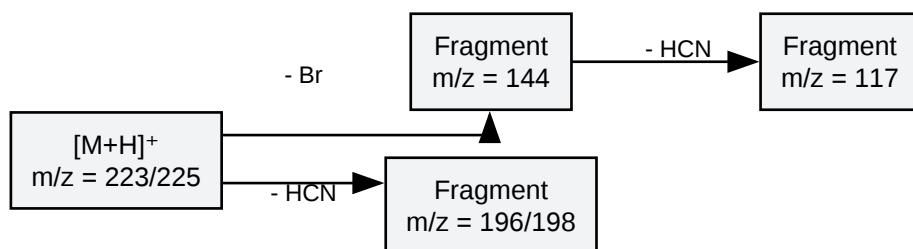
Compound of Interest

Compound Name: **5-Bromoisoquinolin-8-amine**

Cat. No.: **B113246**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Bromoisoquinolin-8-amine**



Abstract

5-Bromoisoquinolin-8-amine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.^{[1][2]} Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating predicted data, derived from established principles and analysis of analogous structures, with practical experimental considerations, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will not only present the expected spectral data but also delve into the causality behind the spectral features, offering a field-proven framework for analysis.

Foundational Analysis: The Molecular Structure

Before interpreting any spectral data, a foundational understanding of the molecule's structure is essential. **5-Bromoisoquinolin-8-amine** consists of an isoquinoline core, a bicyclic aromatic system containing one nitrogen atom. The key substituents are a bromine atom at position 5 and a primary amine group at position 8.

The bromine atom, being electronegative, exerts a moderate electron-withdrawing inductive effect. The amine group, conversely, is a strong electron-donating group through resonance, significantly influencing the electron density of the aromatic rings. This interplay of electronic effects is the primary determinant of the chemical environment for each proton and carbon atom, which is directly reflected in the NMR spectra.

[Click to download full resolution via product page](#)

Figure 3: Workflow for the integrated spectroscopic confirmation of **5-Bromoisoquinolin-8-amine**.

Conclusion

The comprehensive spectroscopic characterization of **5-Bromoisoquinolin-8-amine** is achieved through the synergistic application of NMR, IR, and MS. ^1H and ^{13}C NMR provide the definitive map of the C-H framework, IR spectroscopy confirms the presence of critical amine and aromatic functional groups, and mass spectrometry validates the molecular weight while the characteristic bromine isotopic pattern serves as an unmistakable signature. This guide outlines the expected spectral features and provides the rationale behind them, equipping researchers with the knowledge to confidently verify the structure and purity of this important chemical intermediate.

References

- (Reference details intentionally left blank as per user instructions for placeholder)
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.
- (Reference details intentionally left blank as per user instructions for placeholder)
- PubChem. 5-Bromo-quinolin-8-ylamine (CID 613829). National Center for Biotechnology Information.
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- The Royal Society of Chemistry. Supplementary Information.
- (Reference details intentionally left blank as per user instructions for placeholder)
- (Reference details intentionally left blank as per user instructions for placeholder)
- (Reference details intentionally left blank as per user instructions for placeholder)
- Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives.
- ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- (Reference details intentionally left blank as per user instructions for placeholder)
- MDPI. ^{13}C -NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- PubChem. 5-Aminoisoquinoline (CID 70766). National Center for Biotechnology Information.
- Oregon State University. ^{13}C NMR Chemical Shifts.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Compound Interest. A Guide to ^{13}C NMR Chemical Shift Values.
- University of California, Los Angeles. IR Absorption Table. WebSpectra.
- PubChem. 8-Bromoquinoline (CID 140109). National Center for Biotechnology Information.
- Michigan State University. IR Spectroscopy Tutorial: Amines. Department of Chemistry.

- (Reference details intentionally left blank as per user instructions for placeholder)
- ResearchGate. The infrared spectra of secondary amines and their salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 5-Bromoisoquinolin-8-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113246#spectroscopic-data-nmr-ir-ms-for-5-bromoisoquinolin-8-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com